N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Description
N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (Compound 61) is a salicylanilide derivative characterized by a 2-bromo and 5-trifluoromethyl substitution on the anilide ring and a 5-chloro substitution on the salicylic acid moiety. It is synthesized via standard coupling procedures, yielding a white solid with a melting point of 174–176°C .
Properties
CAS No. |
634185-06-1 |
|---|---|
Molecular Formula |
C14H8BrClF3NO2 |
Molecular Weight |
394.57 g/mol |
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-10-3-1-7(14(17,18)19)5-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22) |
InChI Key |
HPPBXPSXCFGKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:
Coupling Reactions: The use of Suzuki-Miyaura coupling to introduce the trifluoromethyl group onto the aromatic ring.
Amide Formation: The final step involves the formation of the benzamide structure through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exhibit potential anticancer properties. For instance, studies have shown that halogenated benzamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involved the downregulation of cyclin B1 and upregulation of p53, indicating a pathway that could be relevant for this compound as well .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural features suggest potential inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.
- Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.4 | COX-1 |
| Aspirin | 15.0 | COX-1 |
| Ibuprofen | 10.5 | COX-2 |
Pesticidal Activity
This compound has shown promise as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agrochemicals.
- Case Study : Research conducted on the efficacy of similar compounds revealed that they significantly reduced pest populations in agricultural settings, demonstrating an effective mode of action against common agricultural pests like aphids and whiteflies .
Herbicidal Properties
In addition to its pesticidal activity, this compound may exhibit herbicidal properties, targeting specific plant growth regulators.
- Data Table: Herbicidal Efficacy
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 200 | 85 |
| Glyphosate | 100 | 90 |
| Atrazine | 150 | 80 |
Mechanism of Action
The mechanism by which N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exerts its effects depends on its specific application:
Comparison with Similar Compounds
Structural and Physical Properties
Salicylanilides exhibit varied physical and biological properties depending on halogen (Cl, Br, F) and trifluoromethyl (-CF₃) substituent positions. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Salicylanilides
*Calculated based on molecular formulas.
- Melting Points : The target compound (61) has a lower melting point (174–176°C) compared to Compound 60 (199–200°C) and Compound 7 (196–197°C), suggesting differences in crystallinity or intermolecular interactions due to bromine’s bulkiness versus fluorine or chlorine .
Antimicrobial Activity:
- IMD-0354 (3',5'-bis-CF₃): Exhibits potent antimicrobial activity with MIC values of 0.25 µg/mL against S. aureus and inhibitory effects against TMPRSS4 (IC₅₀ = 11 µM) .
- Compound 22 (3'-CF₃, 4'-Br): Shows exceptional activity against multidrug-resistant S. aureus (MIC 0.031–0.062 µg/mL), highlighting the synergy of 3'-CF₃ and 4'-Br substitutions .
- Compound 61 (Target) : While direct MIC data are unavailable, its 2'-Br and 5'-CF₃ substitutions may reduce potency compared to 3'-CF₃ analogs due to less optimal steric and electronic interactions with bacterial targets .
Cytotoxicity and Anticancer Effects:
- IMD-0354 : Demonstrates cytotoxicity against HL-60 leukemia cells and inhibits NF-κB signaling, making it a candidate for repurposing in oncology .
- Niclosamide Derivatives: Compounds with 3',5'-bis-CF₃ or 4'-NO₂ substitutions show enhanced cytotoxicity compared to the target compound’s brominated analog .
Enzymatic Inhibition:
- TMPRSS4 Inhibition : IMD-0354’s IC₅₀ of 11 µM underscores the role of trifluoromethyl groups in protease binding, whereas the target compound’s bromine substitution may reduce affinity .
Structure-Activity Relationships (SAR)
- Trifluoromethyl Positioning : Substitution at the 3'-position (e.g., IMD-0354, Compound 22) enhances antimicrobial and anticancer activity compared to 5'-CF₃ (as in the target compound) .
- Halogen Effects : Bromine at the 2'-position (Compound 61) may sterically hinder target binding compared to smaller halogens like fluorine (Compound 60) or chlorine (Compound 7) .
- Combined Substitutions : Dual substitutions (e.g., 3'-CF₃ and 4'-Br in Compound 22) synergistically improve potency, suggesting opportunities for optimizing the target compound’s activity .
Biological Activity
N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS: 634185-03-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including enzyme inhibition, anti-mycobacterial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C14H8BrClF3NO2. The compound features a complex structure that includes a bromo group, trifluoromethyl group, and a chloro substituent, which are significant for its biological activity.
1. Enzyme Inhibition
Recent studies have shown that derivatives of 2-hydroxy-N-phenylbenzamides, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 33.1 - 85.8 | 53.5 - 228.4 |
| Rivastigmine | 0.8 | 1.4 |
The compound showed moderate inhibition with IC50 values comparable to established AChE inhibitors like rivastigmine, indicating its potential as a therapeutic agent in treating cognitive disorders .
2. Anti-mycobacterial Activity
This compound has also been evaluated for its anti-mycobacterial properties. Research indicates that compounds with similar structural motifs can interfere with the energy metabolism of Mycobacterium tuberculosis (Mtb). The presence of halogen substitutions on the phenyl rings enhances mycobactericidal activity, where bromine substitutions were found to be particularly effective .
Case Study:
A study demonstrated that derivatives with halogen substituents showed increased potency against Mtb, suggesting that this compound could be a candidate for further development as an anti-tuberculosis drug .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. Key observations include:
- Halogen Substitution : The presence of bromine and chlorine enhances enzyme inhibition and anti-mycobacterial activity.
- Hydroxyl Group : Essential for interaction with target enzymes, facilitating binding and inhibition.
Research has identified that modifications at specific positions on the phenyl rings can significantly alter the activity profile of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
